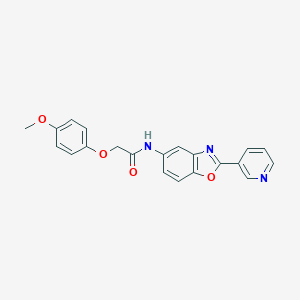
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPC, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DAPC is a pyrrolidine derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DAPC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. DAPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAPC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, DAPC has been found to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. DAPC has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAPC in lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and pathways. However, one limitation is that the mechanism of action of DAPC is not fully understood, making it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on DAPC. One direction is to further investigate its anticancer and anti-inflammatory effects and to identify the specific pathways and enzymes involved in these effects. Another direction is to investigate its potential as a treatment for oxidative stress-related and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DAPC for therapeutic use.
Synthesemethoden
The synthesis of DAPC involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxybenzaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DAPC.
Wissenschaftliche Forschungsanwendungen
DAPC has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DAPC exhibited anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that DAPC had anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-19-10-8-18(9-11-19)26-14-17(13-22(26)27)24(28)25-21-12-7-16-6-5-15-3-2-4-20(21)23(15)16/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,25,28) |
InChI-Schlüssel |
SXFOZXPFTZSURF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)

![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
